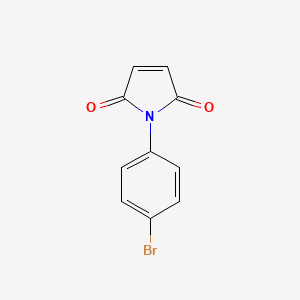![molecular formula C13H12ClN5 B1206383 1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3',4':4,5]benzo[1,2-d][1,2,3]triazole CAS No. 65245-23-0](/img/structure/B1206383.png)
1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3',4':4,5]benzo[1,2-d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a chlorophenyl group and a hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole core.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer, antiviral, and antimicrobial agent. .
Agriculture: Triazole derivatives are used as fungicides and herbicides due to their ability to inhibit the growth of fungi and weeds.
Materials Science: The compound’s stability and ability to form strong bonds make it useful in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole can be compared with other triazole derivatives such as:
Eigenschaften
CAS-Nummer |
65245-23-0 |
|---|---|
Molekularformel |
C13H12ClN5 |
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.02,6.08,11]dodeca-3,9-diene |
InChI |
InChI=1S/C13H12ClN5/c14-6-1-3-7(4-2-6)19-13-9-5-8(12(13)17-18-19)10-11(9)16-15-10/h1-4,8-13H,5H2 |
InChI-Schlüssel |
DPOWHSMECVNHAT-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |
Kanonische SMILES |
C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |
Synonyme |
1-(4-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4f)benzotriazole tetcyclacis |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















